The synthesis of ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate typically involves several steps:
This synthetic route can be scaled up for industrial production, utilizing continuous flow reactors and optimized conditions to enhance efficiency and yield.
The molecular structure of ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate can be described as follows:
The structural formula can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate can participate in several chemical reactions:
These reactions typically require controlled temperatures and specific solvents to achieve desired yields. For example, oxidation may require aqueous conditions while substitution might necessitate an organic solvent.
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate exhibits properties as a fluorophore, particularly showing strong fluorescence in the presence of magnesium ions. This interaction suggests potential applications in detecting magnesium concentrations in biological systems.
While specific biochemical pathways are not extensively detailed in available literature, it is known that magnesium plays a crucial role in over 300 enzymatic reactions within biological systems, including metabolic processes and nerve impulse transmission.
The physical and chemical properties of ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate include:
| Property | Value |
|---|---|
| Molecular Weight | 279.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow crystalline solid |
These properties suggest that the compound is likely to have moderate stability under standard laboratory conditions but may require careful handling due to its reactive functional groups.
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate has several scientific applications:
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate (CAS: 139179-03-6) is a synthetically tailored quinolizine derivative with the molecular formula C₁₄H₁₄ClNO₃ and a molecular weight of 279.72 g/mol [2] [4]. Its IUPAC name systematically denotes:
The structural distinction from the non-alkylated analog (CAS: 139161-20-9, C₁₂H₁₀ClNO₃) lies in the 1-ethyl substitution, which alters electron distribution and steric bulk [3] [6]. Key identifiers include:
CCOC(=O)C1=CC(CC)=C2C=C(Cl)C=CN2C1=O [2] SPUKUWJSXHEYQO-UHFFFAOYSA-N (derived from PubChem analogs) [1]. Table 1: Comparative Molecular Identifiers
| Property | Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate | Non-Ethylated Analog |
|---|---|---|
| CAS No. | 139179-03-6 | 139161-20-9 |
| Molecular Formula | C₁₄H₁₄ClNO₃ | C₁₂H₁₀ClNO₃ |
| Molecular Weight (g/mol) | 279.72 | 251.67 |
| Core Substituent | 1-Ethyl | H at N1 |
While experimental data (e.g., boiling point, density) are limited in the literature, inferences derive from structural analogs and computational models:
Table 2: Inferred Physicochemical Profile
| Property | Value/Range | Basis of Estimation |
|---|---|---|
| Melting Point | Not reported | — |
| log P | ~2.5 (moderate lipophilicity) | Analog: Ethyl quinoline-3-carboxylate |
| Solubility (H₂O) | Low (<1 mg/mL) | Structural polarity analysis |
| Storage | Sealed, dry, 2–8°C | Supplier specifications [2] |
Spectroscopic data for this compound are sparse, but predictions align with quinolizine core reactivity:
Table 3: Key Predicted NMR Assignments
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| OCH₂CH₃ | 1.35 | Triplet (3H) |
| NCH₂CH₃ | 1.45 | Triplet (3H) |
| OCH₂ | 4.35 | Quartet (2H) |
| NCH₂ | 4.60 | Quartet (2H) |
| H5 (Quinolizine C5) | 7.20 | Doublet (1H) |
| H6 (Quinolizine C6) | 7.85 | Doublet (1H) |
| H2 (Quinolizine C2) | 8.90 | Singlet (1H) |
Direct crystallographic data for this compound is unavailable. However, studies on the non-ethylated analog (ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveal:
For the title compound:
CAS No.: 13474-21-0
CAS No.: 38873-01-7
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: